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UMI-77-d4

Bioanalytical Chemistry LC-MS/MS Quantification Pharmacokinetics

Accurate LC-MS/MS quantification of the Mcl-1 inhibitor UMI-77 in biological matrices demands a co-eluting internal standard with a resolvable mass shift-unlabeled UMI-77 is analytically invalid for this purpose. UMI-77-d4 is the definitive solution: • Provides a +4 Da mass shift (deuterated bromophenyl ring) for interference-free SRM channel discrimination. • Compensates for matrix-induced ion suppression, extraction variability, and instrument drift in regulatory-compliant PK/ADME workflows. • Enables Mcl-1-dependent pharmacodynamic studies in pancreatic cancer models (BxPC-3, Panc-1) and DNA-damage chemosensitization assays.

Molecular Formula C₁₈H₁₀D₄BrNO₅S₂
Molecular Weight 472.37
Cat. No. B1155511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUMI-77-d4
Synonyms[[4-[[(4-Bromophenyl)sulfonyl]amino]-1-hydroxy-2-naphthalenyl]thio]scetic Acid-d4; _x000B_2-((4-(4-Bromophenylsulfonamido)-1-hydroxynaphthalen-2-yl)thio)acetic Acid-d4
Molecular FormulaC₁₈H₁₀D₄BrNO₅S₂
Molecular Weight472.37
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

UMI-77-d4: Deuterated Mcl-1 Inhibitor Procurement


UMI-77-d4 (Catalog No. HY-18628S; molecular formula C₁₈H₁₀D₄BrNO₅S₂, MW 472.37) is the tetra-deuterated isotopologue of UMI-77, a selective small-molecule inhibitor of myeloid cell leukemia-1 (Mcl-1) . The parent compound UMI-77 binds the BH3-binding groove of Mcl-1 with a Ki of 490 nM and an SPR-derived IC₅₀ of 0.31 μM, exhibiting >10-fold selectivity over other anti-apoptotic Bcl-2 family members (Bcl-2, Bcl-xL, Bcl-w, A1/Bfl-1) [1]. UMI-77-d4 incorporates four deuterium atoms at the bromophenyl ring—a site structurally remote from the Mcl-1 pharmacophore—preserving the parent compound's binding mode while providing a +4 Da mass shift for mass spectrometric discrimination .

1

Workflow

Deuterated SIL-IS for LC-MS/MS quantitation of UMI-77 in biological matrices

2

Mass shift

+4 Da isotopic label enables independent SRM channel with co-elution profile

3

Pharmacophore

Deuteration at bromophenyl ring preserves Mcl-1 binding mode and selectivity

Why Non-Deuterated UMI-77 Fails as Internal Standard


UMI-77 (MW 468.34) and UMI-77-d4 (MW 472.37) share an identical pharmacophore and are predicted to exhibit indistinguishable Mcl-1 binding and cellular activity; however, their analytical utility diverges critically. In liquid chromatography–tandem mass spectrometry (LC-MS/MS) bioanalytical workflows, UMI-77-d4 serves as a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the parent analyte while being spectrometrically resolved by its +4 Da mass shift . Substituting unlabeled UMI-77 as an internal standard is analytically invalid—it generates identical precursor and product ions to the analyte, precluding independent quantitation channels [1]. Furthermore, deuterated internal standards compensate for matrix-induced ion suppression/enhancement, extraction recovery variability, and instrument signal drift, enabling the precision and accuracy required for regulatory-compliant pharmacokinetic (PK) and ADME studies [1].

Dimension
UMI-77-d4 (Labeled)
Unlabeled UMI-77
Detection channel
Independent SRM transition via +4 Da shift
Identical precursor and product ions to analyte
Matrix effect
Compensates for ion suppression and recovery variability
No matrix-effect correction; signal drift uncorrected
Quantitation
Enables precision and accuracy for bioanalytical validation review
Analytically invalid as internal standard for its own quantification

Unlabeled UMI-77 may not serve as a substitute internal standard—identical mass channels preclude independent quantitation and may limit method-transfer context.

UMI-77-d4 Differentiated Evidence Profile


Deuterium Label Advantage in LC-MS/MS Quantitation

UMI-77-d4 possesses a molecular mass of 472.37 Da, precisely 4.03 Da heavier than the parent compound UMI-77 (468.34 Da), corresponding to the replacement of four hydrogen atoms with deuterium on the bromophenyl ring . This mass difference creates a unique, interference-free selected reaction monitoring (SRM) transition channel that is absent for the unlabeled compound. In contrast, non-deuterated UMI-77 cannot serve as an internal standard for its own quantification because it produces identical precursor and fragment ions, making it impossible to distinguish analyte signal from internal standard signal [1]. The deuterium label is positioned on the bromophenyl moiety—identified by HSQC NMR and docking studies as occupying the h2 hydrophobic pocket of Mcl-1 but not forming the critical hydrogen bonds or salt bridges that define the binding pharmacophore (His224, Arg263, Asn260), ensuring that deuteration does not alter target engagement [2].

Deuterium label advantage
Head-to-head
+4.03 Da mass shift vs UMI-77
Supports independent SRM channel for ISTD-based quantitation
Deuteration remote from Mcl-1 pharmacophore; binding mode preserved
Bioanalytical Chemistry LC-MS/MS Quantification Pharmacokinetics

Mcl-1 Binding Selectivity vs Bcl-2 Family

In fluorescence polarization (FP)-based competitive binding assays, UMI-77 displaced fluorescently labeled BID-BH3 peptide from recombinant Mcl-1 protein with a Ki of 0.49 ± 0.06 μM [1]. Against the four other anti-apoptotic Bcl-2 family members, UMI-77 exhibited substantially weaker binding: Ki = 5.33 ± 1.0 μM for A1/Bfl-1 (11-fold selectivity), Ki = 8.19 ± 1.91 μM for Bcl-w (17-fold), Ki = 23.83 ± 1.81 μM for Bcl-2 (49-fold), and Ki = 32.99 ± 4.33 μM for Bcl-xL (67-fold) [1]. These selectivity margins are quantitatively superior to those of the predecessor compound UMI-59, which showed Ki values of 6.14, 37.53, 54.65, and 99.0 μM for the same off-targets, respectively [1]. The selectivity profile was independently confirmed by surface plasmon resonance (SPR), where UMI-77 showed >30-fold reduced binding to both Bcl-2 and Bcl-xL compared with Mcl-1 [1]. This selectivity pattern is structurally rationalized by the compound's occupancy of the h2 and h3 hydrophobic pockets of Mcl-1, which have distinct residue compositions compared with the corresponding pockets in Bcl-2 and Bcl-xL [1].

Mcl-1 selectivity vs Bcl-2 family
Class-level
Mcl-1 Ki = 0.49 μM; Bcl-xL Ki = 32.99 μM (67-fold); Bcl-2 Ki = 23.83 μM (49-fold)
Reported selectivity supports Mcl-1 pathway-response interpretation
FP competitive binding; SPR confirmed reduced Bcl-2/Bcl-xL binding
Mcl-1 Pharmacology Apoptosis Target Selectivity

Mcl-1 Affinity Enhancement Over UMI-59

UMI-77 was developed through structure-based chemical modification of the lead compound UMI-59, identified from a high-throughput screen of 53,000 synthetic small molecules [1]. In head-to-head FP-based binding assays, UMI-77 bound Mcl-1 with a Ki of 0.49 ± 0.06 μM, compared with 1.55 ± 0.18 μM for UMI-59—representing a 3.2-fold improvement in binding affinity [1]. This improvement was independently confirmed by SPR, where UMI-77 exhibited an IC₅₀ of 0.31 μM versus 1.23 μM for UMI-59 (4.0-fold improvement) [1]. In a cellular context, a biotin-labeled Noxa BH3 peptide pull-down assay demonstrated that UMI-77 disrupted Mcl-1/Noxa interactions starting at 10 μM, with greater potency than UMI-59 [1]. The negative control compound UMI-101, a structural analog of UMI-77, showed no detectable Mcl-1 binding at concentrations up to 100 μM and failed to inhibit pancreatic cancer cell growth, confirming that the binding and anti-proliferative activity of UMI-77 are target-specific [1].

Affinity gain over UMI-59
Head-to-head
3.2-fold lower Ki (FP); 4.0-fold lower IC₅₀ (SPR) vs lead compound UMI-59
May support reduced working concentration in target-engagement assays
Inactive analog UMI-101 confirms on-target specificity up to 100 μM
Structure-Activity Relationship Mcl-1 Inhibitor Optimization Lead Development

Expression-Dependent Sensitivity in Pancreatic Cancer Models

UMI-77 was evaluated for growth inhibition across a panel of five human pancreatic cancer (PC) cell lines after 4 days of treatment using the WST-8 assay [1]. IC₅₀ values ranged from 3.4 μM to 16.1 μM, a 4.7-fold window that correlates with endogenous Mcl-1 and Bak expression levels. BxPC-3 (IC₅₀ = 3.4 μM) and Panc-1 (IC₅₀ = 4.4 μM) were most sensitive, expressing the highest Mcl-1 and Bak and the lowest Bcl-xL levels. In contrast, MiaPaCa-2 (IC₅₀ = 12.5 μM) and AsPC-1 (IC₅₀ = 16.1 μM) were 3- to 5-fold less sensitive and expressed low Mcl-1/Bak and high Bcl-xL [1]. Capan-2 cells (IC₅₀ = 5.5 μM) showed sensitivity comparable to BxPC-3 and Panc-1 despite low Mcl-1 levels, attributed to wild-type p53 status driving Puma/Noxa expression [1]. The negative control compound UMI-101 (no Mcl-1 binding up to 100 μM) showed no growth inhibition in any cell line, confirming on-target specificity [1]. This expression-dependent sensitivity profile provides a biomarker framework—high Mcl-1, high Bak, low Bcl-xL—for selecting responsive models, a stratification not achievable with pan-Bcl-2 inhibitors such as navitoclax (ABT-263) that also inhibit Bcl-xL and cause on-target thrombocytopenia [2].

Cell-line sensitivity panel
Class-level
IC₅₀ range: 3.4–16.1 μM across 5 pancreatic cancer cell lines
Expression-dependent model-response context for Mcl-1 dependency profiling
Sensitivity correlates with high Mcl-1/Bak and low Bcl-xL expression
Pancreatic Cancer Cell Viability Biomarker-Stratified Sensitivity

In Vivo Tumor Inhibition and Tolerability

In a BxPC-3 subcutaneous xenograft model in SCID mice, UMI-77 administered intravenously at 60 mg/kg for 5 consecutive days per week over two weeks produced statistically significant tumor growth inhibition (TGI) of 65% on day 19 (p < 0.0001) and 56% on day 22 (p < 0.003) compared with vehicle-treated controls [1]. Western blot analysis of tumor remnants confirmed on-mechanism activity: enhanced pro-apoptotic Bax and Bak and significant down-regulation of survivin [1]. The maximum tolerated dose (MTD) was established at 60 mg/kg i.v.; dose escalation to 80 mg/kg produced severe body weight loss (>20%), defining a narrow but manageable therapeutic window . The compound exhibits moderate metabolic stability with a half-life (t½) of 45 minutes in pooled mouse liver microsomes [1]. In comparison, the more potent Mcl-1 inhibitor S63845 (Kd = 0.19 nM for human Mcl-1) achieves substantially greater target affinity but may exhibit a different selectivity and toxicity profile; A-1210477 demonstrates superior cellular potency but induces Mcl-1 protein accumulation and, at concentrations used in multiple published studies, triggers a BAX/BAK-independent apoptosis mechanism not observed with UMI-77 [2]. UMI-77 occupies a distinct mechanistic niche—NOXA induction via the unfolded protein response pathway—that sensitizes cells to Bcl-2 inhibitors such as ABT-199 [2].

In vivo tumor growth inhibition
Cross-study comparable
Reported 65% TGI at day 19 (p
Reported in vivo model-response endpoint context
60 mg/kg i.v. dosing; microsomal t½ = 45 min; MTD established at 60 mg/kg
Ku70/80 DNA repair inhibition
Cross-study comparable
Ku70/80 IC₅₀ = 2.3 μM; also inhibits MUS81-EME1; impairs c-NHEJ and HR repair
Supports DNA repair-targeted combination research context
2024 unbiased screen; dual Mcl-1 and Ku70/80 pharmacological tool profile
In Vivo Efficacy Pancreatic Cancer Xenograft Metabolic Stability

Ku70/80 Inhibition and DNA Repair Disruption

In a 2024 study employing a fluorescence polarization-based DNA binding assay to screen 11,745 small molecules, UMI-77 was identified as a potent inhibitor of the Ku70/80 heterodimer with an IC₅₀ of 2.3 μM, a target entirely distinct from Mcl-1 [1]. Surface plasmon resonance and molecular docking confirmed that UMI-77 binds the inner side of the Ku ring, directly disrupting Ku–DNA interaction and thereby impairing classical non-homologous end joining (c-NHEJ)-mediated double-strand break (DSB) repair [1]. Additionally, UMI-77 inhibited MUS81-EME1, a key homologous recombination (HR) endonuclease, indicating dual blockade of both major DSB repair pathways [1]. In cellular assays, UMI-77 impaired bleomycin-induced DNA damage repair and significantly sensitized multiple cancer cell lines to DNA-damaging agents [1]. In an in vivo mouse xenograft model, UMI-77 significantly enhanced the chemotherapeutic efficacy of etoposide with minimal adverse physiological effects [1]. This Ku70/80 inhibitory activity is mechanistically unrelated to UMI-77's Mcl-1 targeting and is not shared by dedicated Mcl-1 inhibitors such as A-1210477 or S63845, which were not developed as DNA repair inhibitors. In contrast, the Mcl-1-selective compound A-1210477 has been reported to induce a novel BAX/BAK-independent apoptosis mechanism at elevated concentrations [2].

Ku70/80 DNA repair inhibition
Cross-study comparable
Ku70/80 IC₅₀ = 2.3 μM; also inhibits MUS81-EME1; impairs c-NHEJ and HR repair
Supports DNA repair-targeted combination research context
2024 unbiased screen; dual Mcl-1 and Ku70/80 pharmacological tool profile
DNA Damage Repair Chemosensitization Ku70/80 Inhibition

UMI-77-d4 Recommended Application Scenarios


LC-MS/MS Bioanalysis and Pharmacokinetics

UMI-77-d4 is the definitive internal standard for quantifying UMI-77 in biological matrices via LC-MS/MS. Its +4 Da mass shift relative to the parent compound creates an interference-free SRM channel, enabling matrix-effect-compensated quantification with the precision required for regulatory PK/ADME submissions [1]. This is the only application scenario where UMI-77-d4 is categorically irreplaceable—no other commercially available compound provides the identical chemical behavior with a resolvable mass difference. Typical workflows include: (a) spiking UMI-77-d4 into plasma, tissue homogenate, or microsomal incubation samples at a fixed concentration; (b) constructing calibration curves using the peak area ratio of UMI-77/UMI-77-d4; (c) applying the validated method to determine plasma concentration–time profiles, absolute bioavailability, clearance, and volume of distribution in rodent PK studies. The moderate metabolic stability of UMI-77 (t½ = 45 min in mouse liver microsomes [2]) makes accurate quantification particularly dependent on a deuterated internal standard to control for analyte loss during sample workup.

Mcl-1 Dependency Profiling in Tumor Models

Based on the differential sensitivity observed across the pancreatic cancer cell line panel (IC₅₀ range: 3.4–16.1 μM [1]), UMI-77-d4 is most appropriately deployed in tumor models with documented high Mcl-1 and Bak expression and low Bcl-xL expression. BxPC-3 and Panc-1 represent the most responsive models, while MiaPaCa-2 and AsPC-1 serve as low-sensitivity comparators for demonstrating Mcl-1 dependence [1]. Researchers should pre-screen models by immunoblotting for Mcl-1, Bak, and Bcl-xL before committing to UMI-77-d4 treatment. The compound's >10-fold selectivity over Bcl-2, Bcl-xL, and Bcl-w (Ki ratios of 49:1, 67:1, and 17:1, respectively [1]) ensures that growth inhibition in responsive models can be attributed primarily to Mcl-1 antagonism rather than pan-Bcl-2 inhibition—a key advantage over navitoclax (ABT-263), which inhibits Bcl-2, Bcl-xL, and Bcl-w and causes dose-limiting thrombocytopenia via Bcl-xL inhibition in platelets [2].

DNA Repair-Targeted Combination Therapy

The 2024 discovery that UMI-77 inhibits Ku70/80 (IC₅₀ = 2.3 μM) and MUS81-EME1—thereby blocking both NHEJ and HR DNA repair pathways [1]—opens a distinct application for UMI-77-d4 in chemosensitization studies. Researchers investigating mechanisms of resistance to DNA-damaging chemotherapeutics (e.g., etoposide, bleomycin, cisplatin) or ionizing radiation can employ UMI-77-d4 as a dual-action tool compound that simultaneously antagonizes Mcl-1-mediated apoptotic blockade and impairs DNA DSB repair. The in vivo demonstration that UMI-77 enhances etoposide efficacy without significant additional toxicity [1] provides a preclinical proof-of-concept for this combination strategy. This dual-target profile is not shared by dedicated Mcl-1 inhibitors such as A-1210477 or S63845, making UMI-77-d4 uniquely suited for studies at the intersection of apoptosis regulation and DNA damage response.

Direct vs NOXA-Mediated Mcl-1 Inhibition

UMI-77-d4 can serve as a critical tool for distinguishing between direct and indirect Mcl-1 inhibition mechanisms. The 2019 study by Mallick et al. demonstrated that UMI-77 induces the pro-apoptotic BH3-only protein NOXA through the unfolded protein response (UPR) pathway, and this NOXA induction is essential for its cytotoxicity in leukemia cells—indicating that UMI-77 does not function exclusively as a direct BH3 mimetic in cells [1]. In contrast, A-1210477 does not induce NOXA but instead causes Mcl-1 protein accumulation consistent with direct binding and stabilization [1]. By using UMI-77-d4 in parallel with A-1210477 in NOXA siRNA knockdown experiments or in UPR-pathway inhibitor co-treatment studies (e.g., with ISRIB or GSK2606414), researchers can dissect whether Mcl-1-dependent survival in a given cell model requires direct BH3 groove occupancy or is susceptible to indirect NOXA-mediated antagonism—a distinction with implications for rational combination therapy design with Bcl-2 inhibitors such as venetoclax (ABT-199).

Application
Selection Property
Validation Focus
LC-MS/MS bioanalysis research
Deuterated SIL-IS co-elution with +4 Da mass resolution
Matrix-effect correction and extraction recovery in target matrices
Mcl-1 dependency profiling
Mcl-1/Bcl-xL expression ratio and biomarker stratification
Cell-model endpoint review with pre-screened Mcl-1-high lines
DNA repair-targeted combination research
Ku70/80 and MUS81-EME1 co-inhibition profile
Chemosensitization endpoint monitoring with DNA-damaging agents
Apoptosis mechanism dissection
NOXA induction via UPR pathway context
Direct vs indirect Mcl-1 antagonism pathway-response studies
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